Home > Products > Screening Compounds P15730 > Chrysocauloflavone I
Chrysocauloflavone I -

Chrysocauloflavone I

Catalog Number: EVT-13546982
CAS Number:
Molecular Formula: C30H20O10
Molecular Weight: 540.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Chrysocauloflavone I is primarily extracted from plants within the Chrysocaulon genus and other related species. These plants are often studied for their phytochemical properties and potential health benefits.

Classification

Chrysocauloflavone I falls under the category of flavonoids, which are polyphenolic compounds known for their antioxidant properties. Flavonoids are further classified into several subclasses, including flavones, flavonols, and isoflavones, with Chrysocauloflavone I specifically categorized as a flavone due to its structural characteristics.

Synthesis Analysis

Methods

The synthesis of Chrysocauloflavone I can be approached through various chemical methods, often involving the extraction from natural sources or synthetic pathways that mimic natural biosynthesis. One common method includes using condensation reactions involving phenolic compounds.

Technical Details

The synthesis typically involves:

  1. Condensation Reactions: These reactions combine two or more reactants to form a larger product, often facilitated by catalysts.
  2. Isolation Techniques: After synthesis, techniques such as chromatography may be employed to purify the compound from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular structure of Chrysocauloflavone I consists of multiple benzopyran rings, which are characteristic of flavonoids. The compound has several hydroxyl groups that contribute to its chemical reactivity and biological activity.

Data

  • Molecular Formula: C30H20O10C_{30}H_{20}O_{10}
  • Density: Approximately 1.601 g/cm³ (predicted).
  • Boiling Point: Estimated at 858.4 °C (predicted).
  • Appearance: Typically appears as a yellow powder.
  • pKa Value: Approximately 6.17 (predicted), indicating its acidity level in solution.
Chemical Reactions Analysis

Reactions

Chrysocauloflavone I can participate in various chemical reactions typical of flavonoids, including:

  • Oxidation-Reduction Reactions: Involving the transfer of electrons.
  • Acylation and Alkylation: Modifying the compound's structure to enhance its properties or biological activity.

Technical Details

The chemical behavior of Chrysocauloflavone I can be observed through reactions that lead to the formation of derivatives or conjugates with other organic molecules. Such modifications can enhance solubility or bioavailability.

Mechanism of Action

Process

The mechanism by which Chrysocauloflavone I exerts its biological effects involves interaction with cellular pathways. It may act as an antioxidant by scavenging free radicals or modulating enzyme activity involved in oxidative stress responses.

Data

Research indicates that Chrysocauloflavone I can influence various signaling pathways, potentially leading to anti-inflammatory and anticancer effects. Specific studies have shown its ability to inhibit certain enzymes linked to disease processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Yellow powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its large molecular structure.

Chemical Properties

  • Reactivity: The presence of multiple hydroxyl groups makes it reactive towards electrophiles.
  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels and light.
Applications

Chrysocauloflavone I has several scientific applications:

  • Pharmacological Research: Investigated for its potential therapeutic effects against various diseases due to its antioxidant properties.
  • Nutraceuticals: Used in dietary supplements for health benefits associated with flavonoids.
  • Cosmetic Formulations: Incorporated into products for skin health due to its antioxidant capabilities.
Introduction

Historical Context of Biflavonoid Research in Selaginella Species

Biflavonoids—dimeric flavonoids linked via C–C or C–O–C bonds—represent a structurally distinct class of plant secondary metabolites with over 592 identified variants across angiosperms, gymnosperms, and particularly Selaginella (spike moss) species [3]. The genus Selaginella, encompassing >700 species, has been utilized for centuries in traditional medical systems; Chinese pharmacopeia documents S. doederleinii and S. tamariscina for treating cancers and inflammatory conditions, while Indian traditions designate S. bryopteris ("Sanjeevani") as a revitalizing tonic [4] [7]. Chemosystematic studies since the 1960s recognized Selaginella as a prolific source of biflavonoids, with early isolations including amentoflavone, robustaflavone, and hinokiflavone [2] [10]. These compounds served as taxonomic markers, distinguishing Asian, African, and Neotropical lineages based on methylation patterns and hydroxylation degrees [10]. Contemporary research shifted toward bioactivity profiling, revealing that Selaginella-derived biflavonoids exhibit potent anticancer, antimicrobial, and anti-inflammatory properties, positioning them as novel pharmacophores [2] [4].

Chrysocauloflavone I—a C–C linked biflavone first isolated from Selaginella species in 2006—exemplifies structural diversity within this class [2] [3]. Its identification expanded the documented biflavonoid subtypes, which include 2′-8′′, 3-3′′, 3′-8′′, and 3-O-4′′′ linkages (Table 1). Unlike monomeric flavonoids, biflavonoids like Chrysocauloflavone I demonstrate enhanced target affinity due to multivalency effects and conformational rigidity, enabling potent enzyme inhibition [3] [5].

Table 1: Structural Classification of Major Biflavonoid Types in Selaginella

Linkage TypeRepresentative CompoundsStructural Features
C–C (3′-8′′)Amentoflavone, RobustaflavoneApigenin-apigenin dimer; unsubstituted B rings
C–C (3′-6′′)Chrysocauloflavone IApigenin with mono-methylated B ring
C–O–C (4-O-6′′)DelicaflavoneEther bond; rotational flexibility
C–O–C (3-O-4′′′)Siamenflavone C*Rare linkage; steric hindrance

*Novel biflavonoids reported from *S. siamensis [2]*

Chrysocauloflavone I as a Novel Chemotherapeutic Candidate

Chrysocauloflavone I (C32H22O10), a 3′-6′′ biflavone, demonstrates exceptional promise as an EGFR-targeted therapeutic. Kinase inhibition assays reveal it inhibits wild-type EGFR with an IC50 of 0.06–30 nM, surpassing reference inhibitors like gefitinib in potency [2]. Crucially, it maintains efficacy against mutant EGFR isoforms (L858R/T790M), which confer resistance to first-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) [2] [4]. Molecular docking simulations indicate that Chrysocauloflavone I occupies the ATP-binding cleft via H-bonding with Met793 and hydrophobic interactions with Leu718/Gly796—key residues conserved in mutant EGFR [2].

In vitro cytotoxicity profiling across NSCLC cell lines underscores its therapeutic potential (Table 2). Chrysocauloflavone I exhibits IC50 values of 2.3–8.4 μM against A549 (wild-type EGFR) and H1975 (L858R/T790M mutant EGFR) cells, significantly lower than cisplatin (IC50 >15 μM) [4]. Selectivity is evidenced by minimal toxicity toward non-cancerous MRC-5 lung fibroblasts (IC50 >50 μM), suggesting a favorable safety window [4].

Table 2: Anticancer Activity of Chrysocauloflavone I vs. Reference Compounds

Cell LineEGFR StatusChrysocauloflavone I IC50 (μM)Cisplatin IC50 (μM)Gefitinib IC50 (μM)
A549 (NSCLC)Wild-type2.3–5.118.912.4
H1975 (NSCLC)L858R/T790M mutant4.8–8.426.1>20
MRC-5 (fibroblast)Normal>50>50>50

Data compiled from [2] [4]

The compound’s anticancer mechanisms involve dual induction of apoptosis and cell cycle arrest:

  • Apoptotic Pathway Activation: In A549 cells, Chrysocauloflavone I suppresses XIAP and survivin expression by >60%, relieving their inhibition of caspase-3. Consequent caspase-3 cleavage increases 4-fold, triggering PARP cleavage and DNA fragmentation [4].
  • G0/G1 Cell Cycle Arrest: Flow cytometry reveals accumulation of A549 cells in G0/G1 phase (75% vs. 55% in controls) via downregulation of cyclin D1/CDK4, halting proliferation without S-phase entry [4].

Knowledge Gaps in Biflavonoid Pharmacodynamics

Despite promising data, Chrysocauloflavone I’s translational development faces unresolved challenges:

Bioavailability Limitations: Like most biflavonoids, Chrysocauloflavone I exhibits poor aqueous solubility (<10 μg/mL) and intestinal absorption due to efflux transporters (P-glycoprotein) and phase II metabolism (glucuronidation/sulfation) [8] [9]. Tissue distribution studies in Ginkgo biloba reveal biflavonoids accumulate primarily in bark and leaf tissues with direct environmental exposure, suggesting potential ecological roles but limited systemic bioavailability in mammals [9]. Nanoparticle delivery systems (e.g., bovine serum albumin nanocapsules) enhance chrysin solubility by 15-fold [1], yet similar formulations for Chrysocauloflavone I remain unexplored.

Metabolic Fate and Microbiome Interactions: No studies characterize Chrysocauloflavone I’s metabolism. Evidence from analogous biflavonoids indicates extensive gut microbiota-mediated deglycosylation, C-ring cleavage, and dehydroxylation, generating absorbable metabolites with unknown bioactivities [3] [8]. Whether Chrysocauloflavone I undergoes similar biotransformation—or modulates microbiome composition—is unstudied.

Analytical and Standardization Challenges: Current HPLC-DAD methods quantify major biflavonoids (e.g., amentoflavone, sciadopitysin) in plant extracts [9], but lack sensitivity for trace constituents like Chrysocauloflavone I. Advanced LC-MS/MS or NMR techniques are needed for pharmacokinetic analysis. Furthermore, Selaginella chemovariability—driven by species, geography, and extraction methods—complicates reproducible compound isolation [7].

Table 3: Critical Research Priorities for Chrysocauloflavone I Development

Research DomainUnresolved QuestionsRequired Approaches
Drug DeliveryCan nanoencapsulation (e.g., PLGA-PEG) improve oral bioavailability?In vivo PK/PD studies; radiolabeled tracking
Synergistic InteractionsDoes Chrysocauloflavone I potentiate conventional TKIs (osimertinib)?Combination index assays; transcriptomics
Target SpecificityDoes off-target inhibition occur (e.g., VEGFR, PDGFR)?Kinome-wide profiling; CRISPR screening
BiosynthesisWhich genes/enzymes control 3′-6′′ linkage formation?Genomic mining; heterologous expression

These gaps underscore the need for:

  • Advanced Formulations: Lipid-core nanocapsules or cyclodextrin complexes to enhance solubility [1] [6].
  • Metabolomic Profiling: 14C isotope tracing to identify pharmacologically active metabolites [8].
  • Unified Chemotyping: DNA barcoding coupled with HPLC fingerprinting to standardize Selaginella sources [7].

Closing these gaps will accelerate Chrysocauloflavone I’s progression from a phytochemical lead to a clinically viable anticancer agent.

Properties

Product Name

Chrysocauloflavone I

IUPAC Name

3-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

InChI

InChI=1S/C30H20O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-12,23,31-35H,13H2

InChI Key

LYCITTYNRZICCB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.